Nalidixic acid sodium salt, powder

Description

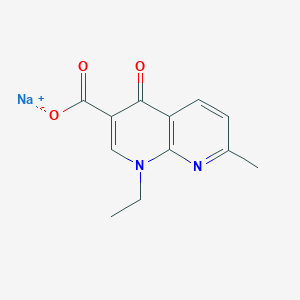

Structure

3D Structure of Parent

Properties

CAS No. |

3374-05-8 |

|---|---|

Molecular Formula |

C12H12N2NaO3 |

Molecular Weight |

255.22 g/mol |

IUPAC Name |

sodium 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate |

InChI |

InChI=1S/C12H12N2O3.Na/c1-3-14-6-9(12(16)17)10(15)8-5-4-7(2)13-11(8)14;/h4-6H,3H2,1-2H3,(H,16,17); |

InChI Key |

MOPGPFXSCUGEEH-UHFFFAOYSA-N |

Isomeric SMILES |

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)[O-].[Na+] |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)O.[Na] |

Other CAS No. |

3374-05-8 |

Pictograms |

Irritant; Health Hazard |

Related CAS |

389-08-2 (Parent) |

Synonyms |

Acid, Nalidixic Anhydrous, Nalidixate Sodium Nalidixate Sodium Nalidixate Sodium Anhydrous Nalidixic Acid Nalidixin Nevigramon Sodium Anhydrous, Nalidixate Sodium Nalidixic Acid, Anhydrous Sodium Nalidixic Acid, Monohydrate Sodium, Nalidixate |

Origin of Product |

United States |

Contextualization Within Antimicrobial Agent Research

Nalidixic acid sodium salt is a key compound in the field of microbiology and pharmaceutical research. rpicorp.comfishersci.fi It serves as a valuable tool for investigating the mechanisms of bacterial resistance and for the development of new antibiotics. rpicorp.comfishersci.fi In a laboratory setting, it is frequently used as a selective agent in culture media to inhibit the growth of susceptible bacteria, allowing researchers to study bacterial susceptibility and resistance patterns. rpicorp.comfishersci.fi This function is critical for assessing the efficacy of novel antibiotics and for gaining a deeper understanding of the molecular basis of bacterial resistance, a major challenge in modern medicine. rpicorp.comfishersci.fi Pharmaceutical researchers utilize nalidixic acid sodium salt as a reference standard in antimicrobial testing, which aids in the development of drugs designed to combat emerging antibiotic-resistant bacteria. rpicorp.comfishersci.fi

Classification and Structural Characteristics of Nalidixic Acid

Nalidixic acid is the parent compound from which the quinolone class of antibiotics was derived. researchgate.net It is a synthetic 1,8-naphthyridine (B1210474) derivative. guidetopharmacology.org Technically, it is classified as a naphthyridone rather than a quinolone because its core ring structure is a 1,8-naphthyridine nucleus containing two nitrogen atoms, in contrast to the single nitrogen atom in the quinoline (B57606) ring. wikipedia.org The chemical name for nalidixic acid is 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid. nih.gov The sodium salt form has the chemical formula C₁₂H₁₁N₂NaO₃. rpicorp.com

The structure of nalidixic acid consists of a naphthyridine ring with an ethyl group at the N1 position, a methyl group at the C7 position, a keto group at the C4 position, and a carboxylic acid group at the C3 position. researchgate.net This specific arrangement of functional groups is responsible for its antibacterial activity. The development of fluoroquinolones involved the modification of this basic structure, notably through the addition of a fluorine atom at the C6 position and the substitution of the N8 with a carbon atom. researchgate.net

Table 1: Physicochemical Properties of Nalidixic Acid and its Sodium Salt

| Property | Nalidixic Acid | Nalidixic Acid Sodium Salt |

| IUPAC Name | 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid nih.gov | Sodium 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate |

| Molecular Formula | C₁₂H₁₂N₂O₃ nih.gov | C₁₂H₁₁N₂NaO₃ rpicorp.com |

| Molecular Weight | 232.23 g/mol nih.gov | 254.22 g/mol rpicorp.com |

| CAS Number | 389-08-2 nih.gov | 3374-05-8 rpicorp.com |

| Appearance | Cream-colored powder nih.gov | |

| Solubility | Water rpicorp.com |

Data sourced from various chemical databases and supplier information.

Evolution of Research Trajectories for Nalidixic Acid Sodium Salt

Genesis and Early Characterization of Nalidixic Acid

Nalidixic acid, the first of the synthetic quinolone antibiotics, was discovered in 1962 by George Lesher and his colleagues at the Sterling-Winthrop Research Institute. patsnap.comwikipedia.org Its discovery was a serendipitous event that occurred during the synthesis of the antimalarial drug, chloroquine. acs.orglums.ac.irnih.gov While working to identify by-products of the chloroquine synthesis, researchers isolated and characterized 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid. acs.orgacs.org This compound exhibited modest antibacterial properties and served as the lead structure for the design and synthesis of additional analogs. acs.orgacs.org Among these new derivatives was the 1,8-naphthyridine (B1210474) analog, nalidixic acid. acs.orgacs.org

Initially, nalidixic acid was noted for its antibacterial activity, particularly against Gram-negative bacteria. patsnap.comnih.gov It was introduced for clinical use in 1967 for treating urinary tract infections caused by enteric bacteria. oup.comnih.gov The mechanism of action was identified as the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication. patsnap.compatsnap.com By binding to the A-subunit of DNA gyrase, nalidixic acid disrupts the supercoiling process of bacterial DNA, which halts replication and transcription, ultimately leading to bacterial cell death. patsnap.compatsnap.com This bactericidal property was a key aspect of its clinical utility. patsnap.com

It is important to note that while nalidixic acid is considered the first quinolone, it technically has a naphthyridine core. wikipedia.orgnih.gov This distinction is significant from a chemical structure standpoint, but in the context of antibiotic development, it is recognized as the progenitor of the entire quinolone class. wikipedia.orgslideshare.net

Precursory Role in Quinolone Antibiotic Development

The discovery of nalidixic acid was a pivotal moment in the history of antimicrobial chemotherapy, marking the beginning of the quinolone era. oup.comnih.gov Although its own spectrum of activity was narrow, primarily targeting Gram-negative bacteria and its use limited by the rapid development of resistance, its discovery opened a new avenue for antibiotic research. nih.govjournalirjpac.comresearchgate.net Scientists began to explore modifications to the basic nalidixic acid structure to improve its efficacy and broaden its antibacterial spectrum. nih.govoup.com

The development of subsequent generations of quinolones was a direct result of the foundation laid by nalidixic acid. oup.comtaylorandfrancis.com A significant breakthrough came with the introduction of a fluorine atom at position 6 of the quinolone ring, which led to the creation of the fluoroquinolones in the 1970s and 1980s. oup.comnih.govoup.com This modification dramatically expanded the spectrum of activity to include some Gram-positive bacteria and improved pharmacokinetic properties. oup.comnih.gov The introduction of a piperazinyl group at position 7 also led to improved activity against Gram-negative microorganisms. mdpi.com

The evolution from nalidixic acid to the more potent fluoroquinolones like norfloxacin (B1679917) and ciprofloxacin (B1669076) illustrates the classic process of drug development, where a lead compound is systematically modified to enhance its therapeutic properties. nih.govoup.com Over 10,000 analogs of nalidixic acid have been synthesized since its discovery, although only a fraction have been clinically implemented. wikipedia.orgoup.com

Influence on Subsequent Antimicrobial Drug Discovery Paradigms

The discovery of nalidixic acid and the subsequent rise of the quinolones had a profound influence on antimicrobial drug discovery paradigms. It demonstrated the potential of synthetic chemistry to create entirely new classes of antibiotics, a departure from the then-dominant approach of discovering naturally occurring antimicrobial compounds from microorganisms.

The story of nalidixic acid also highlighted the importance of understanding the specific molecular targets of antibiotics. The identification of DNA gyrase as the target of nalidixic acid provided a clear mechanism of action and a rational basis for designing more potent and selective inhibitors. patsnap.compatsnap.com This target-based approach to drug discovery became a central tenet in modern pharmaceutical research.

Furthermore, the challenges encountered with nalidixic acid, particularly the rapid emergence of bacterial resistance, underscored the ongoing need for innovation in antibiotic development. asm.orgpjps.pk The mechanisms of resistance to nalidixic acid, such as mutations in the target enzyme, became a critical area of study and informed strategies to design new quinolones that could overcome these resistance mechanisms. asm.org The development of newer fluoroquinolones with a lower propensity for resistance development is a direct outcome of this understanding. nih.gov The journey from the accidental discovery of a modestly active byproduct to a major class of clinically important antibiotics serves as a compelling model for success in medicinal chemistry. acs.org

Primary Enzymatic Targets in Bacterial Physiology

The principal targets of nalidixic acid within bacterial cells are two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. patsnap.comwikipedia.orgagscientific.com These enzymes are crucial for maintaining the proper topology of DNA, a requirement for fundamental cellular processes like replication and transcription. patsnap.comwikipedia.org

Inhibition of Bacterial DNA Gyrase Activity

Nalidixic acid primarily targets and inhibits the activity of bacterial DNA gyrase, an enzyme responsible for introducing negative supercoils into DNA. patsnap.compatsnap.comwikipedia.org This supercoiling is vital for the unwinding of the DNA double helix, a necessary step for both replication and transcription. patsnap.com The mechanism of inhibition involves several key steps:

Binding to the GyrA Subunit: Nalidixic acid specifically binds to the A subunit of DNA gyrase. patsnap.compatsnap.comwikipedia.org This interaction interferes with the enzyme's supercoiling function. patsnap.com

Stabilization of the Cleavage Complex: The binding of nalidixic acid stabilizes the transient intermediate state of the enzyme's action, known as the cleavage complex. patsnap.comnih.gov In this complex, the DNA is cleaved, but the subsequent re-ligation of the DNA strands is prevented. patsnap.com

Induction of Double-Strand Breaks: The stabilization of the cleavage complex leads to an accumulation of double-stranded DNA breaks, which are lethal to the bacterial cell. patsnap.comnih.gov This process is ATP-independent and is insensitive to novobiocin, another gyrase inhibitor that targets the GyrB subunit. wikipedia.orgnih.gov

DNA gyrase from nalidixic acid-resistant mutants (nalAr) exhibits significantly reduced sensitivity to the inhibitory effects of the drug. nih.govpnas.org

| Interaction | Description | Consequence |

|---|---|---|

| Binding to GyrA Subunit | Nalidixic acid specifically interacts with the A subunit of the DNA gyrase enzyme. patsnap.compatsnap.comwikipedia.org | Inhibition of the enzyme's ability to introduce negative supercoils into DNA. patsnap.com |

| Stabilization of Cleavage Complex | The drug traps the enzyme in a state where it has cut the DNA but cannot reseal the break. patsnap.comnih.gov | Accumulation of lethal double-stranded DNA breaks. patsnap.com |

| ATP-Independent Action | The formation of the stabilized complex does not require energy in the form of ATP. nih.gov | Efficient inhibition of the enzyme's function. |

Perturbation of Topoisomerase IV Function

While DNA gyrase is the primary target in Gram-negative bacteria, nalidixic acid also affects topoisomerase IV, though to a lesser extent. patsnap.comwikipedia.org Topoisomerase IV is primarily involved in the decatenation, or separation, of interlinked daughter DNA molecules following replication. patsnap.comthieme-connect.com Inhibition of topoisomerase IV by nalidixic acid contributes to the disruption of DNA segregation during cell division. nih.govnih.gov In some bacteria, such as Staphylococcus aureus, mutations in the genes encoding topoisomerase IV (parC) can confer resistance to nalidixic acid, highlighting its role as a target. patsnap.comnih.gov However, the inhibition of topoisomerase IV by nalidixic acid is generally less potent than its effect on DNA gyrase. patsnap.comnih.gov Studies have shown that the attack on topoisomerase IV leads to a slower inhibition of DNA replication compared to the rapid halt caused by targeting gyrase. nih.govnih.gov

Disruption of Bacterial DNA Replication and Transcription Processes

The inhibition of DNA gyrase and topoisomerase IV by nalidixic acid directly leads to the disruption of crucial cellular processes. By preventing the necessary topological changes in DNA, nalidixic acid effectively blocks DNA replication and, to a lesser extent, transcription. patsnap.comwikipedia.orglumenlearning.com The accumulation of double-stranded DNA breaks caused by the stabilized cleavage complexes physically obstructs the progression of the replication fork, leading to a halt in DNA synthesis. patsnap.comnih.gov This inhibition of DNA synthesis is a primary factor in the bactericidal and bacteriostatic effects of the drug. patsnap.comwikipedia.org While DNA synthesis is the most profoundly affected process, the altered DNA topology can also interfere with transcription, leading to a broader disruption of cellular functions. patsnap.com

Effects on Eukaryotic Cellular Systems (e.g., Inhibition of Avian Myeloblastoma Virus Reverse Transcriptase, Nucleic Acid and Protein Synthesis in Saccharomyces cerevisiae)

While nalidixic acid is primarily known for its antibacterial activity, some studies have explored its effects on eukaryotic systems. It has been reported to inhibit avian myeloblastoma virus reverse transcriptase. agscientific.comsigmaaldrich.comavantorsciences.com In the yeast Saccharomyces cerevisiae, nalidixic acid has been shown to cause a transient inhibition of DNA, RNA, and protein synthesis. nih.govportlandpress.comresearchgate.net However, the cells often recover from this inhibition. nih.govresearchgate.net Notably, there is no preferential inhibition of mitochondrial DNA synthesis in yeast. nih.gov The effects on eukaryotic systems generally occur at higher concentrations than those required for antibacterial activity, and the mechanisms are not as well-defined. nih.gov

| Eukaryotic System | Observed Effect | Reference |

|---|---|---|

| Avian Myeloblastoma Virus | Inhibition of reverse transcriptase activity. | agscientific.comsigmaaldrich.comavantorsciences.com |

| Saccharomyces cerevisiae | Transient inhibition of DNA, RNA, and protein synthesis. | nih.govportlandpress.comresearchgate.net |

Cellular Responses and Phenotypic Manifestations in Microorganisms (e.g., Bacterial Division Inhibition, Apoptosis Induction Research, SOS Response)

The damage inflicted upon bacterial DNA by nalidixic acid triggers a cascade of cellular responses and results in distinct phenotypic changes.

Bacterial Division Inhibition: The disruption of DNA replication and segregation directly leads to the inhibition of bacterial cell division. wikipedia.orgresearchgate.net This often results in the formation of elongated, filamentous cells as the bacteria are unable to complete the division process. researchgate.netnih.gov

SOS Response: The DNA damage caused by nalidixic acid, particularly the formation of double-stranded breaks, induces the SOS response in bacteria like Escherichia coli. nih.govoup.comresearchgate.net This is a global response to DNA damage that involves the upregulation of a suite of genes involved in DNA repair and mutagenesis. nih.govasm.org The induction of the SOS response requires the RecA and RecBCD proteins. nih.govmicrobiologyresearch.org While the SOS response is a repair mechanism, its induction by nalidixic acid is a clear indicator of significant DNA damage. oup.commicrobiologyresearch.org

Apoptosis Induction Research: There is research suggesting that under certain conditions, such as high concentrations of nalidixic acid, the extensive DNA damage can lead to a form of programmed cell death in bacteria that shares some characteristics with eukaryotic apoptosis. scientificlabs.ieresearchgate.netasm.org This apoptosis-like death is characterized by DNA fragmentation. researchgate.netasm.org

Mechanisms of Antimicrobial Resistance to Nalidixic Acid

Genetic and Biochemical Basis of Resistance

The development of resistance to nalidixic acid is a multifactorial process involving specific genetic alterations and the activation of various biochemical pathways. These mechanisms can act independently or in concert to reduce the susceptibility of bacteria to the drug.

Chromosomal Mutations in Target Genes (e.g., gyrA Mutations)

The most common mechanism of resistance to nalidixic acid involves mutations in the genes that code for its primary targets: DNA gyrase and topoisomerase IV. patsnap.com In many Gram-negative bacteria, the primary target is DNA gyrase, a heterotetrameric enzyme composed of two GyrA and two GyrB subunits, encoded by the gyrA and gyrB genes, respectively. nih.govnih.gov

Mutations within the quinolone resistance-determining region (QRDR) of the gyrA gene are particularly significant. oup.com These mutations often lead to amino acid substitutions that alter the drug-binding pocket of the GyrA subunit, thereby reducing the affinity of nalidixic acid for its target. patsnap.com For instance, in Escherichia coli, a single mutation in gyrA can confer resistance to nalidixic acid. mdpi.com Common substitutions occur at positions like Serine-83 and Aspartic acid-87. mdpi.com Similarly, mutations in the gyrB gene can also contribute to nalidixic acid resistance, although they are generally less frequent. nih.govnih.gov

Mutations in the parC gene, which encodes a subunit of topoisomerase IV, can also contribute to resistance, often in conjunction with gyrA mutations, leading to higher levels of resistance to both nalidixic acid and fluoroquinolones. patsnap.comoup.com

Role of Efflux Pump Systems in Drug Extrusion

Efflux pumps are membrane-associated protein complexes that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. oup.com The overexpression of these pumps can reduce the intracellular concentration of nalidixic acid, preventing it from reaching its target and thereby conferring resistance. patsnap.com Several families of efflux pumps are involved in this process.

Characterization of Specific Efflux Pumps (e.g., EmrAB-TolC, AcrAB-TolC, MdsABC, MdtK)

Several specific efflux pump systems have been identified as contributors to nalidixic acid resistance in various bacteria.

EmrAB-TolC: This tripartite efflux system, belonging to the Major Facilitator Superfamily (MFS), is found in E. coli and other bacteria. uniprot.orgmcmaster.ca It is composed of the inner membrane transporter EmrB, the periplasmic membrane fusion protein EmrA, and the outer membrane channel TolC. researchgate.net The EmrAB-TolC system has been shown to confer resistance to nalidixic acid and other compounds. uniprot.orgmcmaster.cajksus.org

AcrAB-TolC: This is a major multidrug efflux pump in many Gram-negative bacteria, belonging to the Resistance-Nodulation-Division (RND) family. mcmaster.camdpi.com The AcrAB-TolC system, comprised of the inner membrane transporter AcrB, the periplasmic AcrA, and the outer membrane TolC, is a primary contributor to intrinsic and acquired resistance to a broad range of antimicrobials, including nalidixic acid. mcmaster.canih.govnih.gov

MdtK: As a member of the Multidrug and Toxic Compound Extrusion (MATE) family of transporters, MdtK has been identified in S. enterica serovar Typhimurium and is responsible for the extrusion of various drugs. mdpi.com

Transcriptional Regulation of Efflux Pump Expression (e.g., emrR, marA, Two-Component Regulatory Systems)

The expression of these efflux pumps is tightly controlled by a network of transcriptional regulators.

emrR: The emrR gene encodes a transcriptional repressor that negatively regulates the emrAB operon. oup.com Mutations in emrR can lead to the overexpression of the EmrAB-TolC efflux pump, resulting in increased resistance to nalidixic acid. oup.comoup.comfrontiersin.org

marA: The marA gene is part of the marRAB operon, which is a global regulator of antibiotic resistance. The MarA protein is a transcriptional activator that can upregulate the expression of the AcrAB-TolC efflux pump, leading to a multiple antibiotic resistance (Mar) phenotype that includes resistance to nalidixic acid. nih.govbjid.org.brmdpi.com

Two-Component Regulatory Systems (TCS): TCSs are signaling pathways that allow bacteria to sense and respond to environmental changes, including the presence of antibiotics. nih.gov Systems like CpxAR and PhoPQ can influence the expression of efflux pumps and outer membrane proteins, thereby contributing to nalidixic acid resistance. nih.govnih.gov For example, the CpxAR and PhoPQ systems in Salmonella Enteritidis have been shown to regulate the expression of efflux pump genes like acrA, macB, and mdtK. nih.gov The EnvZ/OmpR two-component system also participates in pathways regulating nalidixic acid resistance in E. coli. acs.org

Other Mechanisms Contributing to Reduced Susceptibility

Beyond target-site mutations and efflux pump overexpression, other factors can contribute to a decrease in susceptibility to nalidixic acid. These can include alterations in outer membrane permeability, which can restrict the entry of the drug into the cell. nih.gov Additionally, plasmid-mediated quinolone resistance (PMQR) genes, such as qnr genes, can provide low-level resistance that may facilitate the selection of higher-level resistance mechanisms. asm.orgresearchgate.net

Analysis of Cross-Resistance Patterns (e.g., with Fluoroquinolones and other Antimicrobial Agents)

Due to shared mechanisms of action and resistance, there are significant patterns of cross-resistance between nalidixic acid and other antimicrobials, particularly the fluoroquinolones.

Bacteria that develop resistance to nalidixic acid through mutations in the gyrA gene often exhibit cross-resistance to fluoroquinolones like ciprofloxacin (B1669076). wikipedia.org This is because both drug classes target the same enzyme, although fluoroquinolones have additional interactions that generally make them more potent. wikipedia.org A single mutation in gyrA may confer high-level resistance to nalidixic acid while only causing a low-level increase in the minimum inhibitory concentration (MIC) for fluoroquinolones. However, the acquisition of additional mutations, often in parC, can lead to high-level resistance to both. nih.govoup.com

The overexpression of multidrug efflux pumps, such as AcrAB-TolC, inherently leads to cross-resistance across multiple classes of antibiotics. nih.gov For example, mutants overexpressing the AcrAB-TolC pump are resistant not only to nalidixic acid but also to tetracycline, chloramphenicol, and ampicillin. nih.gov Similarly, mutations leading to the upregulation of the EmrAB-TolC pump can result in cross-resistance to other compounds. oup.comoup.com

It is noteworthy that some resistance mechanisms can be specific. For example, some clinical isolates of E. coli have been found to be highly resistant to fluoroquinolones while remaining susceptible to nalidixic acid, suggesting distinct resistance pathways in certain cases. nih.gov Conversely, nalidixic acid resistance is considered a good marker for detecting fluoroquinolone resistance mechanisms. asm.org

Dynamics of Resistance Emergence and Propagation in Microbial Populations

The emergence and spread of resistance to nalidixic acid within microbial populations are complex processes driven by a combination of factors, including selective pressure from antibiotic use, genetic mutations, and the transfer of resistance genes. The widespread use of nalidixic acid and other quinolones in clinical and agricultural settings has created an environment where resistant bacteria have a significant survival advantage. mdpi.com

The primary mechanism for the emergence of high-level resistance to nalidixic acid is through spontaneous mutations in the genes that code for its target enzymes, DNA gyrase and topoisomerase IV. patsnap.com Specifically, mutations in the gyrA gene, which encodes a subunit of DNA gyrase, are most commonly associated with nalidixic acid resistance. plos.org These mutations alter the binding site of the antibiotic, reducing its inhibitory effect. Studies have shown that even in the absence of the antibiotic, the frequency of mutants resistant to nalidixic acid can increase in aging bacterial colonies, suggesting that natural selection may play a role in the enrichment of these resistant mutants. plos.orgnih.gov

The propagation of nalidixic acid resistance is facilitated by both vertical and horizontal gene transfer. mdpi.com Vertically, resistant bacteria pass on the resistance-conferring mutations to their offspring during cell division. mdpi.com Horizontally, resistance can spread between different bacteria, including different species, through mobile genetic elements like plasmids. nih.govfrontiersin.org Plasmid-mediated quinolone resistance (PMQR) genes, such as the qnr genes, can confer low-level resistance to nalidixic acid and other quinolones. nih.govasm.org While PMQR alone may not result in clinical resistance, it can facilitate the selection of higher-level resistance mutations. asm.org

The interconnectedness of human and animal health, and the environment (the One Health concept) is crucial in understanding the propagation of nalidixic acid resistance. mdpi.com The use of quinolones in livestock can lead to the development of resistant bacteria in animals, which can then be transmitted to humans through the food chain or environmental contamination. mdpi.com For instance, multidrug-resistant Salmonella strains, including those resistant to nalidixic acid, have been isolated from poultry and eggs, highlighting the role of food production in the dissemination of resistance. oup.comveterinaryworld.org

Table 1: Factors Influencing the Emergence and Propagation of Nalidixic Acid Resistance

| Factor | Description |

| Selective Pressure | Widespread use of nalidixic acid and other quinolones in medicine and agriculture favors the survival and growth of resistant bacterial strains. mdpi.com |

| Genetic Mutations | Spontaneous mutations in bacterial genes, particularly gyrA (encoding DNA gyrase) and parC (encoding topoisomerase IV), alter the target sites of nalidixic acid, leading to resistance. patsnap.complos.org |

| Horizontal Gene Transfer | The transfer of resistance genes, such as plasmid-mediated quinolone resistance (PMQR) genes (qnr), between bacteria facilitates the rapid spread of resistance. nih.govfrontiersin.orgasm.org |

| Vertical Gene Transfer | Resistant bacteria pass on their resistance genes to subsequent generations during replication. mdpi.com |

| Fitness of Resistant Strains | While some resistance mutations can initially reduce bacterial fitness, compensatory mutations can restore fitness, allowing for the persistence and spread of resistant strains. plos.orgnih.gov |

| Biofilms | Bacteria within biofilms may exhibit reduced metabolic activity, which can contribute to tolerance to quinolones like nalidixic acid. mdpi.com |

| Food Production Systems | The use of antibiotics in livestock can select for resistant bacteria that can then be transmitted to humans through the food chain. mdpi.comoup.comveterinaryworld.org |

| Environmental Contamination | The presence of antibiotic residues and resistant bacteria in the environment contributes to the overall pool of resistance genes. mdpi.com |

Methodological Approaches for Resistance Profiling

The accurate and timely detection of nalidixic acid resistance is essential for effective clinical management and surveillance of antimicrobial resistance trends. Several laboratory methods are employed to determine the susceptibility of bacterial isolates to nalidixic acid.

Antimicrobial Susceptibility Testing (AST)

Antimicrobial susceptibility testing (AST) is the cornerstone of resistance profiling. microxpress.in These methods determine the concentration of an antibiotic required to inhibit the growth of a specific bacterium.

Disk Diffusion Method: This is a widely used qualitative or semi-quantitative method. microxpress.inkeyscientific.comlabmal.com A paper disk impregnated with a standard amount of nalidixic acid (e.g., 30 µg) is placed on an agar (B569324) plate inoculated with the test bacterium. keyscientific.comthermofisher.comfishersci.com After incubation, the diameter of the zone of growth inhibition around the disk is measured. This zone size is then compared to established breakpoints to classify the isolate as susceptible, intermediate, or resistant. nih.gov The disk diffusion method is relatively simple and cost-effective, making it suitable for routine use in many clinical microbiology laboratories. microxpress.in Studies have shown that nalidixic acid disks can be a superior tool for detecting and differentiating between low-level (plasmid-mediated) and high-level (chromosomal) fluoroquinolone resistance in E. coli. asm.orgnih.gov

Broth Microdilution Method: This is a quantitative method that determines the Minimum Inhibitory Concentration (MIC) of an antibiotic. plos.org The MIC is the lowest concentration of the antibiotic that prevents visible growth of the bacterium in a liquid growth medium. The bacterium is exposed to a series of twofold dilutions of nalidixic acid in a microtiter plate. The MIC value is then interpreted using established clinical breakpoints to determine susceptibility. Automated systems, such as Sensititre®, can perform broth microdilution, increasing throughput and standardization. plos.org

Agar Dilution Method: Similar to broth microdilution, this quantitative method involves incorporating serial dilutions of nalidixic acid directly into agar plates. asm.orgresearchgate.net The test organism is then spot-inoculated onto the plates. The MIC is the lowest concentration of the antibiotic that inhibits visible growth on the agar surface.

Selective Plating Techniques

Selective plating is a method used to isolate and quantify resistant bacteria from a mixed population, such as a fecal sample. asm.orgresearchgate.net This technique involves plating the sample onto an agar medium containing a specific concentration of nalidixic acid. Only bacteria that are resistant to that concentration of the antibiotic will be able to grow. This method is particularly useful for surveillance studies to determine the prevalence of nalidixic acid-resistant organisms in a population or environment. asm.orgresearchgate.net For example, nalidixic acid can be incorporated into selective agar, like XLT4 agar, to specifically isolate nalidixic acid-resistant Salmonella from samples. oup.com This approach has also been used to develop distinguishable nalidixic acid-resistant control strains for use in food microbiology testing. nih.gov

Replica Plating: This technique can be used to efficiently screen a large number of bacterial colonies for resistance to multiple antibiotics simultaneously. asm.orgresearchgate.net A master plate containing bacterial colonies is replicated onto a series of plates, each containing a different antibiotic, including one with nalidixic acid. By comparing the growth on the antibiotic-containing plates to the master plate, resistant colonies can be identified. asm.orgresearchgate.net

Molecular Methods

While phenotypic tests like AST are the standard, molecular methods that detect the genetic determinants of resistance are increasingly used. nih.gov

Polymerase Chain Reaction (PCR) and DNA Sequencing: These methods can identify specific mutations in genes like gyrA and parC that are known to confer resistance to nalidixic acid. asm.orgnih.gov They can also detect the presence of plasmid-mediated resistance genes. asm.orgnih.gov Whole-genome sequencing (WGS) provides the most comprehensive genetic information and can reliably predict resistance phenotypes for nalidixic acid based on the presence of known resistance genes and mutations. nih.gov

Table 2: Methodological Approaches for Nalidixic Acid Resistance Profiling

| Method | Principle | Application |

| Disk Diffusion | Measures the zone of growth inhibition around an antibiotic-impregnated disk on an agar plate. microxpress.in | Routine qualitative or semi-quantitative susceptibility testing in clinical labs. thermofisher.comfishersci.comnih.gov |

| Broth Microdilution | Determines the Minimum Inhibitory Concentration (MIC) in a liquid growth medium. plos.org | Quantitative susceptibility testing, providing a precise measure of resistance level. plos.org |

| Agar Dilution | Determines the MIC on a solid agar medium containing the antibiotic. asm.orgresearchgate.net | Quantitative susceptibility testing, often used in research and surveillance. asm.orgresearchgate.net |

| Selective Plating | Uses agar containing nalidixic acid to isolate and enumerate resistant bacteria from mixed populations. oup.comasm.orgresearchgate.net | Surveillance of resistance prevalence in environmental and fecal samples; isolation of resistant strains. asm.orgresearchgate.netnih.gov |

| Replica Plating | Transfers colonies from a master plate to multiple antibiotic-containing plates to screen for resistance phenotypes. asm.orgresearchgate.net | High-throughput screening of bacterial collections for resistance profiles. asm.orgresearchgate.net |

| PCR and Sequencing | Detects specific resistance genes (e.g., qnr) and mutations in target genes (e.g., gyrA). asm.orgnih.govnih.gov | Rapid detection of known resistance mechanisms; confirmation of phenotypic results; epidemiological studies. asm.orgnih.govnih.gov |

Advanced Research Applications and Methodologies Utilizing Nalidixic Acid Sodium Salt

Applications in Fundamental Microbiology Research

In the realm of fundamental microbiology, nalidixic acid sodium salt serves as a critical component in the study of bacterial physiology, genetics, and ecology. Its selective inhibitory action on DNA synthesis provides researchers with a powerful tool to investigate bacterial processes and interactions. agscientific.commedchemexpress.com

Standard Reference in Antimicrobial Susceptibility Assays

Nalidixic acid sodium salt is widely employed as a standard reference compound in antimicrobial susceptibility testing (AST). rpicorp.commicroxpress.in These tests are crucial for determining the effectiveness of antibiotics against specific microorganisms. The Kirby-Bauer disk diffusion method, a widely used qualitative AST, often includes discs impregnated with a standard amount of nalidixic acid (e.g., 30 µg) to assess the susceptibility of bacterial cultures. microxpress.in The diameter of the zone of inhibition around the disc provides a measure of the organism's sensitivity. microxpress.in

In addition to qualitative tests, nalidixic acid sodium salt is used to determine the Minimum Inhibitory Concentration (MIC) of a microorganism. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. This quantitative measure is fundamental in clinical microbiology and in research settings to evaluate the potency of new antimicrobial compounds. toku-e.com For instance, representative MIC values for Escherichia coli are in the range of 2 µg/mL to 8 µg/mL. toku-e.com Automated and semi-automated systems for AST also utilize nalidixic acid as a benchmark for interpreting results for other quinolone antibiotics. researchgate.net Furthermore, susceptibility to nalidixic acid can be used as a screening indicator for reduced susceptibility to other quinolones, such as ciprofloxacin (B1669076), in certain bacteria like Salmonella typhi. nih.gov

Table 1: Examples of Nalidixic Acid Sodium Salt Applications in Antimicrobial Susceptibility Testing

| Assay Type | Methodology | Role of Nalidixic Acid Sodium Salt | Typical Organisms Tested |

|---|---|---|---|

| Disk Diffusion (Kirby-Bauer) | Measures the zone of growth inhibition around an antibiotic-impregnated disk on an agar (B569324) plate. | Standard reference antibiotic to determine bacterial sensitivity or resistance. | Gram-negative bacteria (e.g., Enterobacteriaceae). |

| Minimum Inhibitory Concentration (MIC) | Determines the lowest concentration of an antibiotic that prevents visible bacterial growth in vitro. | Control compound and for establishing baseline susceptibility data. | Various Gram-positive and Gram-negative bacteria. |

| Screening for Fluoroquinolone Resistance | Assesses susceptibility to nalidixic acid to predict potential resistance to more potent fluoroquinolones. | An indicator of potential cross-resistance within the quinolone class. | Salmonella typhi, other Enterobacteriaceae. |

Selective Agent in Microbiological Culture Media

The inhibitory effect of nalidixic acid sodium salt on many Gram-negative bacteria, while permitting the growth of other organisms, makes it an effective selective agent in microbiological culture media. rpicorp.com This selectivity is crucial for isolating specific groups of bacteria from mixed microbial populations.

A prominent example is its inclusion in Columbia Colistin-Nalidixic Acid (CNA) agar, which is used for the selective isolation of Gram-positive cocci, such as Staphylococcus and Streptococcus, from clinical specimens containing a mix of bacteria. microbenotes.com In this medium, colistin (B93849) inhibits most Gram-negative bacilli, while nalidixic acid inhibits Proteus species and other Gram-negative organisms. microbenotes.com

Other examples of selective media incorporating nalidixic acid include:

Media for isolating Actinomyces : The resistance of most actinomycetes to nalidixic acid allows for its use in media to suppress the growth of contaminating bacteria that could otherwise overgrow the slower-growing actinomycetes. nih.gov

Nalidixic Acid Tween Agar : This medium, often supplemented with other agents, is used for the selective isolation of non-sporing anaerobes, as it suppresses the growth of most Gram-negative bacteria. mast-group.com

Table 2: Examples of Microbiological Culture Media Containing Nalidixic Acid as a Selective Agent

| Medium Name | Target Organisms | Inhibited Organisms | Primary Application |

|---|---|---|---|

| Columbia Colistin-Nalidixic Acid (CNA) Agar | Gram-positive cocci (e.g., Staphylococcus, Streptococcus) | Gram-negative bacilli (e.g., Proteus spp.) | Clinical microbiology for isolating pathogens from mixed specimens. |

| Actinomycete Isolation Agar with Nalidixic Acid | Actinomyces species | Swarming bacteria (e.g., Bacillus spp.) | Screening for antibiotic-producing actinomycetes from soil samples. nih.gov |

| Nalidixic Acid Tween Agar | Non-sporing anaerobes | Most Gram-negative bacteria | Isolation of anaerobic bacteria from clinical or environmental samples. mast-group.com |

Investigations into Microbial Growth Kinetics and Population Dynamics

Nalidixic acid sodium salt is a valuable tool for studying microbial growth kinetics and population dynamics. By observing how bacterial populations respond to different concentrations of the antibiotic, researchers can gain insights into growth rates, survival strategies, and the development of resistance.

The compound is also used to study population dynamics under selective pressure. Research on Candida albicans, a fungal pathogen, has demonstrated that exposure to nalidixic acid can lead to different outcomes within a population, including cell death, physiological adaptation to tolerance, or mutation to resistance. nih.gov The frequency of these responses is influenced by environmental factors such as nutrient availability and temperature, highlighting the complex interplay between the antimicrobial agent and the microbial population's physiological state. nih.gov In E. coli, the death rate upon treatment with nalidixic acid has been shown to be dependent on the bacterial growth rate, which can be modulated by different carbon sources or stressors. nih.gov

Role in Pharmaceutical Research and Development

As the progenitor of the quinolone class of antibiotics, nalidixic acid and its sodium salt have played a pivotal role in pharmaceutical research and development. taylorandfrancis.com It serves as a foundational scaffold for the design of new drugs and as a benchmark in the screening for novel antimicrobial compounds.

Foundational Compound for Antibiotic Design and Optimization

Nalidixic acid was the first quinolone antibiotic to be discovered and introduced for clinical use. researchgate.net Although its clinical applications are now limited due to the development of bacterial resistance and more potent alternatives, its chemical structure provided the essential pharmacophore for the development of the entire class of fluoroquinolones. taylorandfrancis.com

Researchers have extensively modified the nalidixic acid scaffold to improve its antibacterial spectrum, pharmacokinetic properties, and potency. researchgate.net These modifications have led to the synthesis of numerous derivatives, including:

Hydrazone derivatives : Synthesized to explore new antimicrobial activities. researchgate.net

Imidazolidinedione derivatives : Created to investigate novel antibacterial agents. uctm.edu

Nanoformulations of derivatives : Developed to enhance the antibacterial activity of nalidixic acid-based molecules and overcome resistance. nih.gov

These studies often use nalidixic acid as a starting material or a reference compound to evaluate the improvements of the newly synthesized molecules. researchgate.netrroij.com The ongoing research into nalidixic acid derivatives highlights its enduring importance as a foundational structure in the quest for new and more effective antibiotics. uctm.edurroij.comnih.gov

Screening Platforms for Novel Antimicrobial Compounds

In the high-throughput screening (HTS) of chemical libraries for novel antimicrobial agents, nalidixic acid sodium salt can serve as a valuable control compound. drugtargetreview.com Its well-characterized activity against specific bacterial strains allows researchers to validate the sensitivity and reliability of their screening assays.

When screening for new inhibitors of bacterial DNA gyrase or topoisomerase IV, nalidixic acid sodium salt can be used as a positive control to ensure that the assay is capable of detecting compounds with the intended mechanism of action. selleckchem.com In broader phenotypic screens, where the goal is simply to identify compounds that inhibit bacterial growth, nalidixic acid can be included as a reference antibiotic to compare the potency and spectrum of activity of newly discovered "hit" compounds. nih.govnih.gov

While not always the primary focus of HTS campaigns, the inclusion of established antibiotics like nalidixic acid sodium salt is a critical component of robust assay development and validation, ensuring the quality and reliability of the screening results. frontiersin.org

Analytical and Bioanalytical Techniques for Nalidixic Acid Sodium Salt

The precise detection and quantification of nalidixic acid sodium salt in various matrices, as well as the characterization of its physicochemical properties, are crucial for its application in advanced research. A range of sophisticated analytical and bioanalytical techniques are employed for these purposes, each providing unique insights into the molecule's behavior and interactions.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the determination and quantification of nalidixic acid in pharmaceutical preparations and biological fluids. nih.govresearchgate.net Reversed-phase HPLC (RP-HPLC) is the most common modality, offering excellent separation and sensitivity. researchgate.net These methods are valued for their accuracy, precision, and ability to separate the analyte from potential degradation products. researchgate.net

A typical RP-HPLC method involves a C18 column as the stationary phase, which provides a nonpolar environment for the separation of compounds. researchgate.netjournalofbabylon.com The mobile phase, a critical component of the separation process, is often a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net The pH of the aqueous phase is carefully controlled to ensure the optimal retention and peak shape of nalidixic acid. Detection is commonly achieved using a UV detector, as the quinolone structure of nalidixic acid exhibits strong absorbance in the ultraviolet region. nih.govresearchgate.net

Table 1: Exemplary HPLC Methods for Nalidixic Acid Analysis

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Column | µ-Bondapak C18 | Inertsil ODS 3V C18 (250 x 4.6 mm, 5µ) |

| Mobile Phase | Methanol, 0.0045M dibasic potassium phosphate, and 0.0072M hexadecyltrimethylammonium bromide | 0.2M ammonium (B1175870) acetate (B1210297) (pH 4.0 with acetic acid) and Acetonitrile (48:52, v/v) |

| Detection Wavelength | 254 nm | 229 nm |

| Internal Standard | Sulfanilic acid | Not specified |

| Application | Qualitative and quantitative determination in pharmaceutical preparations | Separation from degradation products in bulk drug |

| Reference | nih.gov | researchgate.net |

The development and validation of these HPLC methods are performed according to stringent guidelines to ensure their reliability for research and quality control purposes. researchgate.net Parameters such as linearity, accuracy, precision, and robustness are thoroughly evaluated. researchgate.net

Spectroscopic Characterization Techniques (e.g., FTIR, UV-Vis, NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for elucidating the molecular structure and confirming the identity of nalidixic acid sodium salt.

Fourier Transform Infrared (FTIR) Spectroscopy provides detailed information about the functional groups present in the molecule. The FTIR spectrum of nalidixic acid exhibits characteristic absorption bands corresponding to its structural features. researchgate.netresearchgate.net For instance, the spectrum shows peaks related to the hydroxyl (O-H) stretching of the carboxylic acid, the carbonyl (C=O) groups of the carboxylic acid and the pyridone ring, and the C-C stretching within the aromatic ring. researchgate.netresearchgate.net

Table 2: Key FTIR Absorption Bands for Nalidixic Acid

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |

|---|---|---|

| ~3400 | O-H stretching (hydroxyl) | researchgate.net |

| ~2984, ~2945 | C-H stretching (ethyl and methyl groups) | researchgate.net |

| ~1712, ~1700 | C=O stretching (carboxylic acid) | researchgate.netresearchgate.net |

| ~1633, ~1617 | C=O stretching (pyridone) and C=C stretching | researchgate.netresearchgate.net |

| ~1558, ~1446, ~1443 | C-C stretching (aromatic ring) | researchgate.netresearchgate.net |

| ~1256 | C-N stretching | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy is routinely used for the quantitative analysis of nalidixic acid sodium salt in solutions. researchgate.net The molecule displays characteristic absorption maxima in the UV region, which can be used to determine its concentration based on a correlation curve. researchgate.net In aqueous solutions, nalidixic acid sodium salt has a distinct absorption peak. researchgate.netresearchgate.net For instance, a concentration-dependent absorption at 331 nm has been reported. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR spectra of nalidixic acid show distinct signals for the protons of the ethyl and methyl groups, as well as the protons on the naphthyridine ring system. chemicalbook.com The chemical shifts of these protons are indicative of their local electronic environment.

Table 3: ¹H NMR Chemical Shift Assignments for Nalidixic Acid in DMSO-d₆

| Proton Assignment | Chemical Shift (ppm) |

|---|---|

| A | 14.9 |

| B | 9.196 |

| C | 8.620 |

| D | 7.611 |

| E | 4.650 |

| F | 2.718 |

| G | 1.423 |

| Reference | chemicalbook.com |

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of nalidixic acid sodium salt. The exact mass of the sodium salt is a key parameter for its identification. nih.gov This technique is also crucial in identifying metabolites and degradation products in various research applications. medchemexpress.com The monoisotopic mass of nalidixic acid sodium salt has been calculated to be 254.06673650 Da. nih.gov

Microscopic and Nanoparticle Characterization (e.g., SEM, DLS)

In the context of advanced drug delivery systems and material science, the characterization of nalidixic acid sodium salt, particularly when formulated into nanoparticles or other microstructures, is of significant interest.

Scanning Electron Microscopy (SEM) is a technique used to visualize the surface morphology and topography of solid materials at the micro and nanoscale. nih.gov While there are no specific studies detailing the SEM analysis of nalidixic acid sodium salt in the provided search results, this technique would be invaluable for examining the crystal structure, particle size, and shape of the bulk powder. In nanoparticle formulations, SEM provides critical information on the size distribution and surface characteristics of the nanocarriers loaded with the drug. nih.gov

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and molecules in a liquid suspension. nih.gov DLS determines the hydrodynamic diameter of particles by measuring the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles. nih.gov This technique is particularly relevant for characterizing nanoformulations of nalidixic acid sodium salt, providing data on the average particle size and the polydispersity index, which are crucial parameters for predicting the in vivo behavior of nanoparticles. nih.gov

Biochemical and Molecular Assays (e.g., ELISA-based RADAR assay)

The investigation of the mechanism of action of nalidixic acid and its interactions with its molecular targets often requires specialized biochemical and molecular assays.

An ELISA-based RADAR (Rapid Adducts Detection And Repair) assay is a high-throughput method for the isolation, identification, and quantification of DNA-protein adducts. nih.gov This assay has been shown to be adaptable for detecting the covalent complexes formed between bacterial DNA gyrase (specifically the GyrA subunit) and DNA in Escherichia coli cells treated with quinolone antibiotics like ciprofloxacin. nih.gov Given that nalidixic acid also targets bacterial DNA gyrase, this assay offers a powerful tool for studying the formation of nalidixic acid-induced gyrase-DNA covalent complexes. medchemexpress.comnih.gov The RADAR assay's compatibility with high-throughput screening makes it suitable for discovering and characterizing new drugs that target DNA topoisomerases. nih.gov

Synthesis and Investigation of Nalidixic Acid Derivatives and Analogs

Synthetic Strategies for Chemical Modification (e.g., Esterification, Schiff Base Formation, Metal Complexation)

The chemical structure of nalidixic acid offers several sites for modification, enabling the synthesis of a diverse range of derivatives. Key synthetic strategies include:

Esterification and Hydrazide Formation: The carboxylic acid group of nalidixic acid can be esterified, for instance, by reacting with methanol (B129727) in the presence of a catalyst like sulfuric acid. researchgate.netijarbs.com This ester can then be treated with hydrazine (B178648) hydrate (B1144303) to yield a carbohydrazide (B1668358). researchgate.netchalcogen.ro This hydrazide serves as a crucial intermediate for creating further derivatives.

Schiff Base Formation: Schiff bases, characterized by an azomethine group (-C=N-), are synthesized through the condensation reaction of a primary amine with a carbonyl compound. researchgate.netgrafiati.com Nalidixic acid hydrazide is a common starting material, reacting with various aldehydes or ketones, such as substituted furfuraldehydes or isatin (B1672199) derivatives, to form nalidixic acid-based Schiff bases. researchgate.netnih.govrjptonline.org This method allows for the introduction of diverse aromatic and heterocyclic moieties. researchgate.net

Metal Complexation: The keto and carboxylate oxygen atoms of nalidixic acid and its derivatives can act as bidentate ligands, forming stable complexes with a variety of metal ions. mdpi.comnih.gov This strategy has been employed to synthesize complexes with transition metals like nickel(II), cobalt(II), copper(II), gold(III), and platinum(IV), as well as lanthanide ions such as lanthanum(III), samarium(III), europium(III), gadolinium(III), and terbium(III). globalresearchonline.netmdpi.comresearchgate.net The synthesis typically involves reacting the nalidixic acid derivative with a metal salt in an appropriate solvent. globalresearchonline.netresearchgate.net

Table 1: Synthetic Strategies for Nalidixic Acid Modification

| Synthetic Strategy | Reactants | Key Intermediate/Product | Reference |

|---|---|---|---|

| Esterification | Nalidixic acid, Methanol, Sulfuric acid | Nalidixic acid methyl ester | researchgate.netijarbs.com |

| Hydrazide Formation | Nalidixic acid methyl ester, Hydrazine hydrate | Nalidixic acid carbohydrazide | researchgate.netchalcogen.ro |

| Schiff Base Formation | Nalidixic acid hydrazide, Substituted aldehydes/ketones | Nalidixic acid-based Schiff bases | researchgate.netnih.gov |

| Metal Complexation | Nalidixic acid/derivative, Metal salt (e.g., lanthanide, transition metal) | Metal complexes of nalidixic acid | globalresearchonline.netmdpi.com |

Structure-Activity Relationship Studies of Modified Naphthyridones

The biological activity of nalidixic acid derivatives is intricately linked to their chemical structure. Over 10,000 analogs of nalidixic acid and fluoroquinolones have been synthesized, providing a vast dataset for structure-activity relationship (SAR) studies. microbiologyresearch.orgnih.gov

Key SAR findings for naphthyridone derivatives include:

The N-1 Position: Modifications at the N-1 position of the naphthyridine ring have been shown to yield potent antibacterial agents. asm.org For example, the introduction of a cyclopropyl (B3062369) moiety at this position can confer significant activity against Gram-negative bacteria. microbiologyresearch.org

The C-6 Position: The addition of a fluorine atom at the C-6 position was a major breakthrough, leading to the development of fluoroquinolones with a much broader spectrum of antibacterial activity. microbiologyresearch.orgnih.gov This substitution can enhance both DNA gyrase binding and cell penetration. asm.org

The C-7 Position: Introducing a basic piperazinyl group at the C-7 position of nalidixic acid led to the creation of pipemidic acid, which demonstrated increased antimicrobial activity compared to the parent compound. mdpi.com Further modifications at this position, such as the introduction of a pyrrolidine (B122466) ring, have resulted in derivatives with strong activity against both Gram-negative and Gram-positive bacteria, including methicillin-resistant S. aureus. nih.gov

Schiff Base Modifications: In Schiff bases derived from nalidixic acid and isatin, para-substitution on the benzyl (B1604629) moiety with electron-withdrawing groups like chloro, fluoro, and nitro has been found to significantly enhance antimycobacterial activity. aun.edu.eg

Metal Complexation: The hydrophobicity of metal complexes of nalidixic acid derivatives appears to be a key factor influencing their anticancer properties. researchgate.net The nature of the metal ion and the ligand-to-metal ratio also play a crucial role in the biological activity of the resulting complex. mdpi.com

Exploration of Enhanced or Diversified Antimicrobial Activity (e.g., Antitubercular, Antifungal Potentials)

While nalidixic acid itself has a limited spectrum, its derivatives have shown promise against a wider range of microbes, including mycobacteria and fungi. researchgate.net

Antitubercular Activity: Several nalidixic acid derivatives have been investigated for their potential against Mycobacterium tuberculosis. nih.gov Schiff bases of nalidixic acid carbohydrazide and isatin derivatives have shown notable anti-TB activity. nih.gov One particular derivative exhibited potent activity, being 20 times more effective than the reference drug isoniazid (B1672263) against certain mycobacterial strains. nih.gov Another study found that Schiff bases with para-substitution of an electron-withdrawing group on the benzyl moiety of N-benzylisatins resulted in a seven-fold enhancement of antimycobacterial activity. aun.edu.eg Additionally, hybrid derivatives combining 1,3,4-oxadiazole (B1194373) and isoxazole (B147169) rings have demonstrated activity against M. tuberculosis H37Rv. mdpi.com

Antifungal Activity: The modification of nalidixic acid has also yielded compounds with significant antifungal properties. researchgate.net Nalidixic acid-based hydrazones and their gold(III) and platinum(IV) metal complexes have demonstrated notable activity against Candida albicans and Candida tropicalis. globalresearchonline.netresearchgate.net In some cases, the metal complexes showed enhanced activity compared to the parent ligands. globalresearchonline.net For instance, the gold complex of one derivative displayed greater activity against Candida albicans at a concentration of 500 µg/ml. globalresearchonline.net Similarly, other synthesized ligands and their metal complexes showed significant antifungal activity against Candida albicans when compared to the parent nalidixic acid. lap-publishing.com

Table 2: Antimicrobial Activity of Nalidixic Acid Derivatives

| Derivative Type | Target Organism | Key Findings | Reference |

|---|---|---|---|

| Schiff bases of nalidixic acid and isatin | Mycobacterium strains | A derivative showed 20 times greater activity than isoniazid. Para-substitution with electron-withdrawing groups enhanced activity 7-fold. | nih.govaun.edu.eg |

| 1,3,4-Oxadiazole/isoxazole hybrids | Mycobacterium tuberculosis H37Rv | Showed antimycobacterial activity. | mdpi.com |

| Nalidixic acid hydrazones and their Au(III)/Pt(IV) complexes | Candida albicans, Candida tropicalis | Ligands and metal complexes showed significant antifungal activity. Some complexes were more potent than the parent ligands. | globalresearchonline.netresearchgate.net |

Drug Repositioning and Novel Therapeutic Applications (e.g., Antitumoral Activity via Lanthanide Complexation)

Drug repositioning, the process of finding new uses for existing drugs, is a valuable strategy in pharmaceutical research. mdpi.comnih.gov Nalidixic acid, with its limited contemporary use, has become a candidate for such exploration, leading to the discovery of novel therapeutic applications, particularly in cancer treatment. mdpi.com

The antiproliferative and pro-apoptotic activities of quinolones have highlighted their potential as anticancer agents. mdpi.comresearchgate.net A key strategy in this area has been the complexation of nalidixic acid with metal ions, which can enhance its cytotoxic effects. mdpi.com

Lanthanide Complexation for Antitumoral Activity: A significant area of research has been the synthesis and evaluation of nalidixic acid complexes with lanthanide ions (La³⁺, Sm³⁺, Eu³⁺, Gd³⁺, Tb³⁺). mdpi.comnih.gov In these complexes, nalidixic acid acts as a bidentate ligand, binding to the metal ion through its keto and carboxylate oxygen atoms. mdpi.comresearchgate.net

Studies have shown that these lanthanide complexes exhibit cytotoxic activity against various cancer cell lines. mdpi.com For instance, complexes of La(III), Tb(III), Eu(III), and Gd(III) with nalidixic acid displayed good activity against the human colon cancer cell line LoVo, with some showing lower IC₅₀ values than the established chemotherapy drug cisplatin (B142131). mdpi.com Importantly, many of these complexes demonstrated lower toxicity towards normal cell lines compared to cisplatin. mdpi.com The cytotoxic activity was found to be selective, with the complexes showing low activity against the MDA-MB-231 breast cancer cell line but significant activity against the LoVo colon cancer line. mdpi.comnih.gov This research suggests that complexation with lanthanides can reposition nalidixic acid as a potential anticancer agent. mdpi.comscilit.com

Table 3: Antitumoral Activity of Nalidixic Acid-Lanthanide Complexes

| Complex | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| La(nal)₂, Tb(nal)₃, Eu(nal)₃, Gd(nal)₃ | LoVo (human colon cancer) | Good activity, with IC₅₀ values lower than cisplatin for some complexes. | mdpi.com |

| Lanthanide Complexes | MDA-MB-231 (breast cancer) | Low activity (IC₅₀ > 200 μM). | mdpi.com |

| Most Lanthanide Complexes | HUVEC (normal cell line) | Lower toxicity than cisplatin. | mdpi.com |

Interactions of Nalidixic Acid with Biological Macromolecules and Delivery Systems

Interactions with Nucleic Acids (e.g., DNA Binding, Cleavage Activity, Supercoiling Modulation)

Nalidixic acid's primary mechanism of action involves the disruption of bacterial DNA replication by targeting essential enzymes. patsnap.com This interaction is multifaceted, involving direct binding to DNA, induction of DNA cleavage, and modulation of DNA supercoiling.

DNA Binding and Cleavage: Research indicates that nalidixic acid can bind to DNA. annualreviews.orgpnas.org This binding is a crucial prerequisite for its inhibitory action on DNA gyrase. patsnap.com Some studies suggest that nalidixic acid preferentially binds to single-stranded regions of DNA, which can be promoted by the negative supercoiling of the DNA molecule. pnas.org The binding of nalidixic acid stabilizes a transient state in the enzyme's catalytic cycle where the DNA is cleaved. patsnap.com This stabilization of the "cleavable complex" prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks. patsnap.commdpi.com These breaks are ultimately lethal to the bacterial cell as they halt the progression of the replication fork. patsnap.com

Supercoiling Modulation: Bacterial DNA exists in a negatively supercoiled state, a topological feature maintained by the enzyme DNA gyrase. wikipedia.org This supercoiling is vital for processes like DNA replication and transcription, as it facilitates the unwinding of the DNA double helix. patsnap.com Nalidixic acid inhibits the A subunit of DNA gyrase, interfering with its ability to introduce negative supercoils into the DNA. patsnap.com By inhibiting this function, nalidixic acid effectively disrupts the normal topological state of the bacterial chromosome, contributing to its antibacterial effect. wikipedia.org While nalidixic acid does not directly alter the wrapped conformation of DNA around the gyrase, its presence prevents the enzyme from completing its supercoiling function. oup.com

The interaction of nalidixic acid with DNA can be further influenced by the presence of metal ions. For instance, copper(II) complexes of nalidixic acid have demonstrated the ability to interact with DNA and other nucleic acids like rRNA and mRNA, an interaction facilitated by the formation of hydrogen bonds. rsc.org

Interactions with Proteins (e.g., Enzyme Binding Specificity)

The primary protein targets of nalidixic acid are bacterial type II topoisomerases, specifically DNA gyrase and, to a lesser extent, topoisomerase IV. patsnap.com

Enzyme Binding and Inhibition: Nalidixic acid specifically binds to the A subunit of DNA gyrase in Gram-negative bacteria, which is its more sensitive target. patsnap.com This binding inhibits the enzyme's crucial function of introducing negative supercoils into DNA. patsnap.com The interaction stabilizes the enzyme-DNA complex in a state where the DNA is cleaved, preventing the resealing of the DNA strands and leading to the accumulation of lethal double-strand breaks. patsnap.commdpi.com In Gram-positive bacteria, the primary target is often topoisomerase IV, although nalidixic acid's effect on this enzyme is less pronounced. patsnap.com The differential sensitivity of these enzymes in various bacterial species contributes to the spectrum of activity of nalidixic acid. patsnap.com

The binding affinity of quinolone analogues to DNA has been shown to correlate with their inhibitory potency against DNA gyrase, suggesting that the drug-DNA complex is the proximal inhibitor of the enzyme. pnas.org Resistance to nalidixic acid commonly arises from mutations in the genes encoding DNA gyrase (gyrA) and topoisomerase IV (parC), which diminish the binding affinity of the drug to these enzymes. patsnap.com

In addition to its primary targets, the interaction of nalidixic acid with other proteins has been explored, particularly in the context of metal complexes. Copper(II) complexes of nalidixic acid have been shown to bind to and cleave bovine serum albumin (BSA). researchgate.net

Table 1: Key Protein Interactions of Nalidixic Acid

| Protein Target | Bacterial Type | Primary Function | Effect of Nalidixic Acid |

|---|---|---|---|

| DNA Gyrase (Subunit A) | Gram-negative bacteria | Introduces negative supercoils into DNA. patsnap.com | Inhibition of supercoiling activity, stabilization of the cleavable complex. patsnap.com |

| Topoisomerase IV | Gram-positive bacteria | Decatenation of daughter chromosomes. patsnap.com | Less pronounced inhibition compared to DNA gyrase. patsnap.com |

| Bovine Serum Albumin (BSA) | Not applicable (in vitro study) | Model protein for binding studies. | Binding and cleavage by copper(II) complexes of nalidixic acid. researchgate.net |

Membrane and Lipid Bilayer Interactions (e.g., Liposome (B1194612) Association, Drug Partitioning)

The ability of fluoroquinolones, the class of antibiotics to which nalidixic acid belongs, to permeate bacterial membranes is essential for their antibacterial action. researchgate.net The charge state of the molecule, which is influenced by the pH of the surrounding environment, plays a role in this process. researchgate.net While uncharged forms are better able to permeate the membrane, protonated forms can attach to and insert into the membrane. researchgate.net

Furthermore, liposomal formulations of related fluoroquinolones like ofloxacin (B1677185) have been shown to enhance drug accumulation within bacteria. nih.gov This is attributed to the fusion of the liposome carrier with the bacterial outer membrane, which facilitates the delivery of the drug into the cell. nih.gov The fluidity and composition of the liposome bilayer are important factors in determining the effectiveness of this delivery. nih.gov For instance, negatively charged phospholipids (B1166683) in the liposome can interact with components of the bacterial outer membrane, promoting fusion. nih.gov

Design and Characterization of Advanced Drug Delivery Systems

To overcome limitations such as poor solubility and to enhance therapeutic efficacy, various advanced drug delivery systems for nalidixic acid have been designed and characterized.

Polymer-based systems offer a versatile platform for controlled drug release. Sulfonated polyether ether ketone (SPEEK) has emerged as a promising material for this purpose. mdpi.comnih.gov PEEK is a biocompatible and inert polymer, but its inherent hydrophobicity can be a limitation. mdpi.comresearchgate.net Sulfonation introduces sulfonic acid groups onto the polymer backbone, increasing its hydrophilicity and allowing for controlled swelling in aqueous environments. mdpi.comresearchgate.net

Thin membranes composed of SPEEK and nalidixic acid sodium salt have been fabricated. mdpi.comnih.gov Studies on these membranes have demonstrated a controlled and gradual release of the drug over a 24-hour period. mdpi.comdntb.gov.ua The release kinetics were found to follow a zero-order model, indicating a constant release rate. mdpi.comdntb.gov.ua The degree of sulfonation can be controlled by varying reaction conditions such as time and temperature, which in turn allows for the modulation of the drug release rate. mdpi.comresearchgate.net These SPEEK membranes have also shown low toxicity in hemolysis assays and good biocompatibility in in vitro cytotoxicity tests, confirming their suitability for sustained drug release applications. mdpi.comnih.govresearchgate.net

Table 2: Properties of SPEEK Membranes for Nalidixic Acid Delivery

| Property | Finding | Source |

|---|---|---|

| Polymer Matrix | Sulfonated Polyether Ether Ketone (SPEEK) | mdpi.comnih.gov |

| Drug Loading | Nalidixic acid sodium salt incorporated into the membrane | mdpi.comnih.gov |

| Release Profile | Controlled, gradual release over 24 hours | mdpi.comdntb.gov.ua |

| Release Kinetics | Zero-order | mdpi.comdntb.gov.ua |

| Biocompatibility | Low toxicity and good biocompatibility | mdpi.comnih.govresearchgate.net |

Metal-organic frameworks (MOFs) are highly porous materials with large surface areas, making them excellent candidates for drug delivery applications. mdpi.comresearchgate.net They are constructed from metal ions or clusters linked by organic ligands. nih.gov

New BioMOFs have been synthesized using nalidixic acid itself as the organic linker with divalent magnesium and manganese ions. nih.govacs.org This approach offers high drug loading efficiency. researchgate.net These nalidixic acid-based MOFs have demonstrated improved antimicrobial activity, particularly against Gram-negative bacteria, compared to the free drug. nih.govacs.org This enhancement is significant because nalidixic acid's oral bioavailability is typically low due to its poor solubility. nih.govacs.org The use of MOFs as carriers can potentially overcome this limitation. nih.govacs.org The synthesis of these MOFs can be achieved through methods like liquid-assisted grinding. acs.org

Nanoparticle-based drug delivery systems have gained significant attention due to their ability to improve the therapeutic efficacy of drugs. Bovine serum albumin (BSA), a natural and biocompatible protein, has been used to fabricate nanoparticles for drug delivery. researchgate.netnih.gov

BSA nanoparticles loaded with nalidixic acid have been synthesized using a desolvation technique. nih.govresearchgate.net These nanoparticles have been characterized by various methods, confirming their formation. researchgate.netnih.gov Studies have shown that BSA nanoparticles can effectively adsorb nalidixic acid from aqueous solutions, with a high removal efficiency and adsorption capacity. nih.gov The adsorption process is spontaneous and exothermic. nih.gov This demonstrates the potential of BSA nanoparticles as effective carriers for nalidixic acid. nih.gov Such formulations could be beneficial in various applications, including the treatment of bacterial infections. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Nalidixic acid sodium salt |

| Dipalmitoyl-phosphatidylcholine (DPPC) |

| Dioleoyl-phosphatidylcholine (DOPC) |

| Ofloxacin |

| Polyether ether ketone (PEEK) |

| Sulfonated polyether ether ketone (SPEEK) |

| Bovine serum albumin (BSA) |

| Magnesium |

| Manganese |

Environmental Distribution and Ecological Impact of Nalidixic Acid

Detection and Quantification in Environmental Compartments (e.g., Aquatic Systems, Soil Matrices)

The presence of nalidixic acid has been documented in a range of environmental settings, including wastewater, surface water, and sediments. researchgate.netcapes.gov.brnih.gov Its detection is a direct consequence of its use in human and veterinary medicine, with wastewater treatment plants (WWTPs) identified as a primary source of its release into aquatic ecosystems. mdpi.comnih.gov

Aquatic Systems: Nalidixic acid is frequently identified in both the influent and effluent of WWTPs. For instance, in the Msunduzi River in South Africa, nalidixic acid was one of the most observed antibiotics in wastewater, with concentrations ranging from 25.2 to 29.9 µg/L. nih.gov In other studies, concentrations in WWTP influents have been reported in the range of 6–50 ng/L. mdpi.com The presence of nalidixic acid is not limited to wastewater; it has also been detected in surface waters at concentrations from 10 ng/L up to 2 µg/L. mdpi.com A study on the aquatic ecosystems of a megacity identified nalidixic acid as posing a significant ecological risk, highlighting it as a priority for targeted control. nih.gov

Soil and Sediment Matrices: The contamination of soil and sediment with nalidixic acid is also a significant issue. google.com The antibiotic can accumulate in sediments, with distribution coefficients indicating an accumulation magnitude of 10 to 32 times higher in sediments than in the overlying water. nih.gov The adsorption of nalidixic acid to soil and sediment components, such as clay minerals and metal oxides, plays a crucial role in its environmental distribution. researchgate.netdiva-portal.org In urban community gardens, gram-negative bacteria with high minimum inhibitory concentrations (MICs) for nalidixic acid have been found in both soil (58.5%) and on vegetables (37.4%), suggesting the potential for its dissemination through agricultural practices. frontiersin.org

Analytical methods such as liquid chromatography-mass spectrometry (LC-MS) and high-performance liquid chromatography (HPLC) are commonly employed for the detection and quantification of nalidixic acid in environmental samples. chemrevlett.comnih.govdiva-portal.orgnih.gov These techniques allow for sensitive and accurate measurements, with limits of detection (LODs) reported to be as low as 1.16 ng/L in water and 0.58 ng/g in sediment. nih.gov

Table 1: Reported Concentrations of Nalidixic Acid in Various Environmental Compartments

| Environmental Compartment | Concentration Range | Location/Study Focus | Reference |

|---|---|---|---|

| Wastewater Influent | 25.2 - 29.9 µg/L | Msunduzi River, South Africa | nih.gov |

| Wastewater Influent | 6 - 50 ng/L | General wastewater | mdpi.com |

| Surface Water | 10 ng/L - 2 µg/L | General surface water | mdpi.com |

| Soil (Gram-negative bacteria) | 58.5% with high MICs | Urban community gardens | frontiersin.org |

| Vegetables (Gram-negative bacteria) | 37.4% with high MICs | Urban community gardens | frontiersin.org |

Environmental Fate Processes (e.g., Adsorption, Degradation Pathways)

The persistence and transport of nalidixic acid in the environment are governed by several key processes, including adsorption to solids and various degradation mechanisms.

Adsorption: Adsorption to soil and sediment particles is a significant factor influencing the fate of nalidixic acid. diva-portal.org Clay minerals, which are important components of soil and sediment, have been shown to adsorb nalidixic acid. capes.gov.brresearchgate.net The process is influenced by pH, with adsorption on minerals like montmorillonite (B579905) and kaolinite (B1170537) increasing up to a pH of 5.5 and then decreasing. researchgate.net This is attributed to the neutral form of nalidixic acid (NA0) being more readily adsorbed through hydrophobic interactions at lower pH, while at higher pH, electrostatic repulsion between the anionic form (NA−) and negatively charged mineral surfaces reduces adsorption. researchgate.net Iron and aluminum oxides also play a role in the sorption of nalidixic acid. researchgate.netacs.org Studies have shown that the adsorption of nalidixic acid is greater than that of some other pharmaceuticals, which is attributed to the presence of both carbonyl and carboxylic groups in its molecule, facilitating surface complexation and hydrogen bonding. diva-portal.orgcapes.gov.br

Degradation: Nalidixic acid is known to be relatively stable and can be recalcitrant to biological treatment. nih.govresearchgate.net However, it can be degraded through several abiotic pathways, primarily photodegradation and advanced oxidation processes.

Photodegradation: Direct photolysis under UV light is a significant degradation pathway for nalidixic acid in aqueous solutions. nih.govresearchgate.net The process involves photoionization, forming a cation radical that further transforms into various photoproducts through the loss of carboxyl, methyl, and ethyl groups. nih.govresearchgate.net The efficiency of photodegradation can be influenced by the composition of the water, with the presence of dissolved organic matter potentially increasing the degradation rate. mdpi.com For instance, the half-life of nalidixic acid was observed to decrease significantly in aquaculture and stream water compared to ultrapure water. mdpi.com